molecular formula C4H5F3O B1621158 2-(Trifluoromethyl)propionaldehyde CAS No. 58928-28-2

2-(Trifluoromethyl)propionaldehyde

Cat. No.: B1621158
CAS No.: 58928-28-2
M. Wt: 126.08 g/mol
InChI Key: QLHMHPBDSYKXRI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)propionaldehyde is a useful research compound. Its molecular formula is C4H5F3O and its molecular weight is 126.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Rate Coefficients

  • Propionaldehyde, a key aldehyde in volatile organic compounds, reacts with CH2OO, a simple Criegee intermediate. This reaction is significant in atmospheric chemistry and has been studied for its temperature and pressure dependency. The findings align with theoretical predictions, indicating an activation energy of -1.99 kcal mol-1 (Liu et al., 2020).

Oxidation Reactions

  • In a study exploring the oxidation of propanol to propionaldehyde, it was found that specific combinations of surfactants and promoters greatly influence the reaction rate. This demonstrates the potential for controlled oxidation processes in aqueous media (Ghosh, Saha, & Saha, 2014).

Trifluoromethylation in Organic Synthesis

  • The trifluoromethylation of aldehydes, including propionaldehyde, is a critical method for introducing the CF3 group into organic molecules. Potassium fluoride (KF) has been used effectively as an initiator for this reaction, indicating its relevance in both laboratory-scale and large-scale organic syntheses (Mizuta et al., 2007).

Reactive Extraction and Separation Processes

  • Propionaldehyde has been used in reactive extraction processes, notably in separating 2,3-butanediol from fermentation broth. This novel process demonstrates propionaldehyde's role in facilitating effective separation and purification techniques (Li, Zhu, Wu, & Liu, 2013).

Catalytic Reactions

  • The aldol reactions of propionaldehyde have been explored in supercritical CO2, highlighting the potential of using alternative reaction mediums for increased selectivity and efficiency in catalytic processes (Stevens, Bourne, & Poliakoff, 2009).

Reaction Pathway Studies

  • Studies have shown that propionaldehyde can be involved in various reaction pathways, such as CO insertion and hydrogenation processes. These findings have implications for understanding complex reaction mechanisms in catalysis (Hedrick & Chuang, 2000).

Photocatalysis and Environmental Applications

  • Propionaldehyde has been involved in studies exploring the photodecomposition of organic substances, demonstrating its utility in environmental remediation and pollution control (Yoneyama & Torimoto, 2000).

Properties

IUPAC Name

3,3,3-trifluoro-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-3(2-8)4(5,6)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHMHPBDSYKXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381967
Record name 3,3,3-trifluoro-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58928-28-2
Record name 3,3,3-trifluoro-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3,3,3-trifluoropropanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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